molecular formula C14H10N4S2 B240005 6,6'-bi-1,3-benzothiazol-2,2'-diamine

6,6'-bi-1,3-benzothiazol-2,2'-diamine

Cat. No.: B240005
M. Wt: 298.4 g/mol
InChI Key: HLSKHLKDERDCLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2’-Diamino[6,6’-bibenzothiazole] is a heterocyclic compound that features two benzothiazole rings connected by a single bond, with amino groups attached to the 2 and 2’ positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Diamino[6,6’-bibenzothiazole] typically involves the reaction of 2-aminobenzothiazole with suitable reagents under controlled conditions. One common method includes the use of palladium-catalyzed aminocarbonylation reactions, where 2-aminobenzothiazole is reacted with aryl or vinyl iodides in the presence of palladium catalysts .

Industrial Production Methods

Industrial production methods for 2,2’-Diamino[6,6’-bibenzothiazole] often involve large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for high yield and purity, ensuring the compound meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions

2,2’-Diamino[6,6’-bibenzothiazole] undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol .

Major Products Formed

The major products formed from these reactions include various substituted benzothiazole derivatives, which can have different functional groups attached to the benzothiazole rings, enhancing their chemical and biological properties .

Scientific Research Applications

2,2’-Diamino[6,6’-bibenzothiazole] has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2’-Diamino[6,6’-bibenzothiazole] involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,2’-Diamino[6,6’-bibenzothiazole] include other benzothiazole derivatives such as 2-aminobenzothiazole and 2,2’-dibenzothiazole. These compounds share structural similarities but differ in their functional groups and specific applications .

Uniqueness

What sets 2,2’-Diamino[6,6’-bibenzothiazole] apart is its unique combination of two benzothiazole rings with amino groups, which enhances its chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and form a wide range of derivatives makes it a valuable compound in both research and industrial settings .

Properties

Molecular Formula

C14H10N4S2

Molecular Weight

298.4 g/mol

IUPAC Name

6-(2-amino-1,3-benzothiazol-6-yl)-1,3-benzothiazol-2-amine

InChI

InChI=1S/C14H10N4S2/c15-13-17-9-3-1-7(5-11(9)19-13)8-2-4-10-12(6-8)20-14(16)18-10/h1-6H,(H2,15,17)(H2,16,18)

InChI Key

HLSKHLKDERDCLH-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1C3=CC4=C(C=C3)N=C(S4)N)SC(=N2)N

Canonical SMILES

C1=CC2=C(C=C1C3=CC4=C(C=C3)N=C(S4)N)SC(=N2)N

Origin of Product

United States

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